2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and multiple aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Uniqueness
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is unique due to its combined pyrazole and thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
Molecular Formula |
C27H23N3S |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C27H23N3S/c1-18-9-13-21(14-10-18)24-17-25(22-15-11-19(2)12-16-22)30(29-24)27-28-26(20(3)31-27)23-7-5-4-6-8-23/h4-17H,1-3H3 |
InChI Key |
HNSXKZXRYGRWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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